

Olverembatinib Dimesylate: A Comprehensive Technical Guide on Solubility and Stability

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Compound of Interest

Compound Name: *Olverembatinib dimesylate*

Cat. No.: *B591212*

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Introduction

Olverembatinib, a third-generation BCR-ABL tyrosine kinase inhibitor (TKI), has demonstrated significant promise in the treatment of chronic myeloid leukemia (CML), particularly in patients with the T315I mutation who are resistant to other TKIs.^{[1][2][3]} As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties, including solubility and stability, is paramount for successful formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth overview of the available and illustrative data on the solubility and stability of **olverembatinib dimesylate**.

Physicochemical Properties

Olverembatinib dimesylate is the salt form of the active free base. The dimesylate salt enhances the aqueous solubility and overall developability of the compound.

Property	Value	Reference
Molecular Formula	C31H35F3N6O7S2	MedChemExpress
Molecular Weight	724.77 g/mol	MedChemExpress
Appearance	White to off-white solid	(Illustrative)
pKa	(Not available in public domain)	

Solubility Profile

The solubility of **olverembatinib dimesylate** has been characterized in various solvents. This information is critical for developing both in vitro assays and appropriate in vivo formulations.

Table 1: Solubility of **Olverembatinib Dimesylate** in Various Solvents

Solvent	Solubility (mg/mL)	Molar Concentration (mM)	Notes
DMSO	125	172.47	Requires sonication. Hygroscopic DMSO can impact solubility; use freshly opened solvent.[4]
Water	≥ 50	≥ 68.99	Saturation not fully determined.[4]
Ethanol	< 1	-	Insoluble or slightly soluble.
Saline (0.9% NaCl)	20	27.59	Forms a clear solution, should be used immediately.
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline	≥ 2.08	≥ 2.87	Clear solution for in vivo use.
10% DMSO >> 90% (20% SBE-β-CD in saline)	≥ 2.08	≥ 2.87	Clear solution for in vivo use.
10% DMSO >> 90% corn oil	≥ 2.08	≥ 2.87	Clear solution for in vivo use.

pH-Dependent Solubility (Illustrative)

While specific public data on the pH-solubility profile of **olverembatinib dimesylate** is not available, a hypothetical profile for a weakly basic compound like olverembatinib would be expected to show higher solubility at lower pH values due to the protonation of its basic nitrogen atoms.

Table 2: Illustrative pH-Dependent Aqueous Solubility of **Olverembatinib Dimesylate**

pH	Solubility (mg/mL)
1.2 (Simulated Gastric Fluid)	> 100
4.5 (Acetate Buffer)	25 - 50
6.8 (Simulated Intestinal Fluid)	5 - 10
7.4 (Phosphate Buffer)	1 - 5

Stability Profile

The chemical stability of **olverembatinib dimesylate** is a critical quality attribute that influences its shelf-life and storage conditions. Stability data is typically generated through long-term, accelerated, and forced degradation studies.

Storage Conditions

For long-term storage, the solid form of **olverembatinib dimesylate** should be kept at 4°C, protected from moisture and light. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from light.^[4]

Forced Degradation Studies (Illustrative)

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. The following table illustrates potential degradation behavior of **olverembatinib dimesylate** under various stress conditions.

Table 3: Illustrative Forced Degradation Data for **Olverembatinib Dimesylate**

Stress Condition	Conditions	% Degradation	Major Degradation Products
Acid Hydrolysis	0.1 M HCl, 80°C, 24h	~15%	Hydrolysis of the amide bond
Base Hydrolysis	0.1 M NaOH, 80°C, 8h	~25%	Hydrolysis of the amide bond
Oxidation	3% H2O2, RT, 24h	~10%	N-oxidation of the piperazine ring
Thermal	105°C, 48h	~5%	Minor unspecified degradants
Photolytic	ICH Q1B light exposure	< 2%	Photostable

Experimental Protocols

Solubility Determination: Shake-Flask Method (Illustrative Protocol)

- Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., 1.2, 4.5, 6.8, 7.4).
- Sample Preparation: Add an excess amount of **olverembatinib dimesylate** to a known volume of each buffer in a sealed container.
- Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation: Withdraw an aliquot from each container and filter it through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove undissolved solid.
- Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of **olverembatinib dimesylate** using a validated analytical method, such as HPLC-UV.

- **Data Analysis:** Determine the solubility at each pH by calculating the concentration from the calibration curve.

Stability-Indicating HPLC Method (Illustrative Protocol)

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be developed and validated for the determination of **olverembatinib dimesylate** and its degradation products.

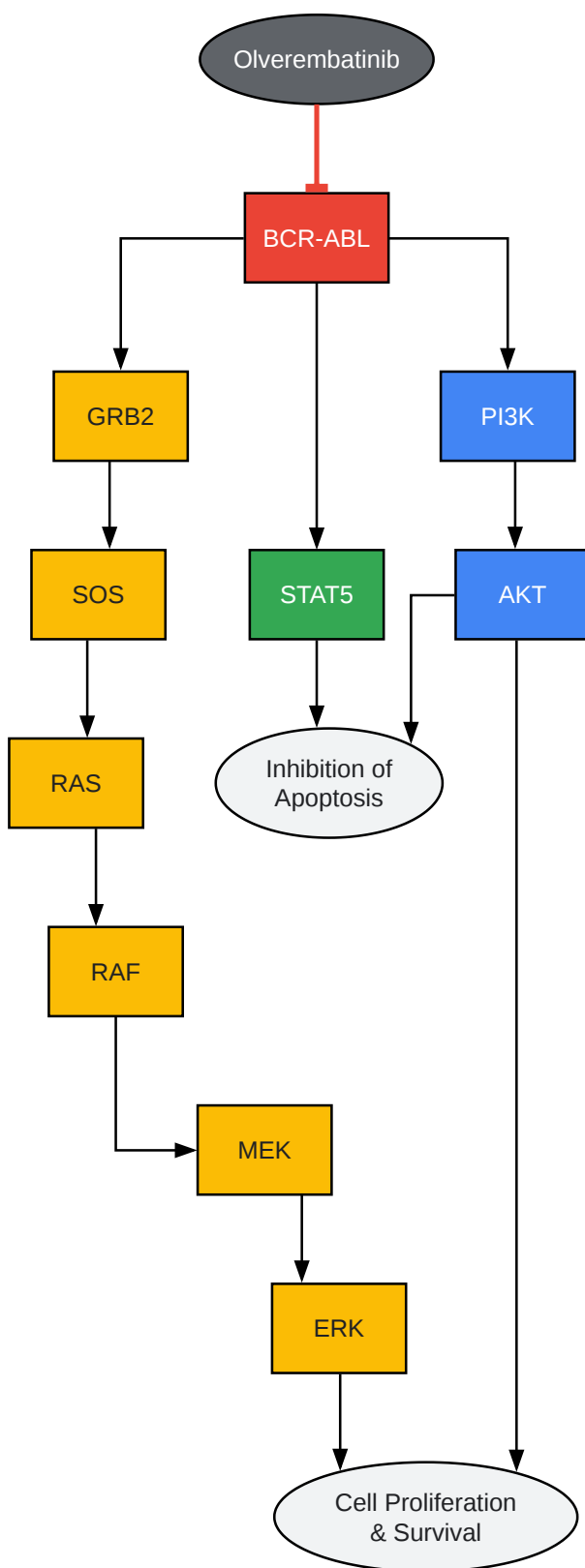
- **Chromatographic Conditions:**
 - **Column:** C18 column (e.g., 4.6 x 150 mm, 5 μ m).
 - **Mobile Phase:** A gradient elution of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
 - **Flow Rate:** 1.0 mL/min.
 - **Detection:** UV detection at a suitable wavelength (e.g., 260 nm).
 - **Column Temperature:** 30°C.
- **Forced Degradation Sample Preparation:**
 - **Acid/Base Hydrolysis:** Dissolve **olverembatinib dimesylate** in a suitable solvent and add acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH). Heat the solution as required. Neutralize the solution before injection.
 - **Oxidation:** Dissolve the drug in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).
 - **Thermal Degradation:** Expose the solid drug substance to dry heat (e.g., 105°C).
 - **Photodegradation:** Expose the drug solution or solid to light according to ICH Q1B guidelines.
- **Analysis:** Inject the stressed samples into the HPLC system and monitor for the appearance of new peaks and the decrease in the main peak area.

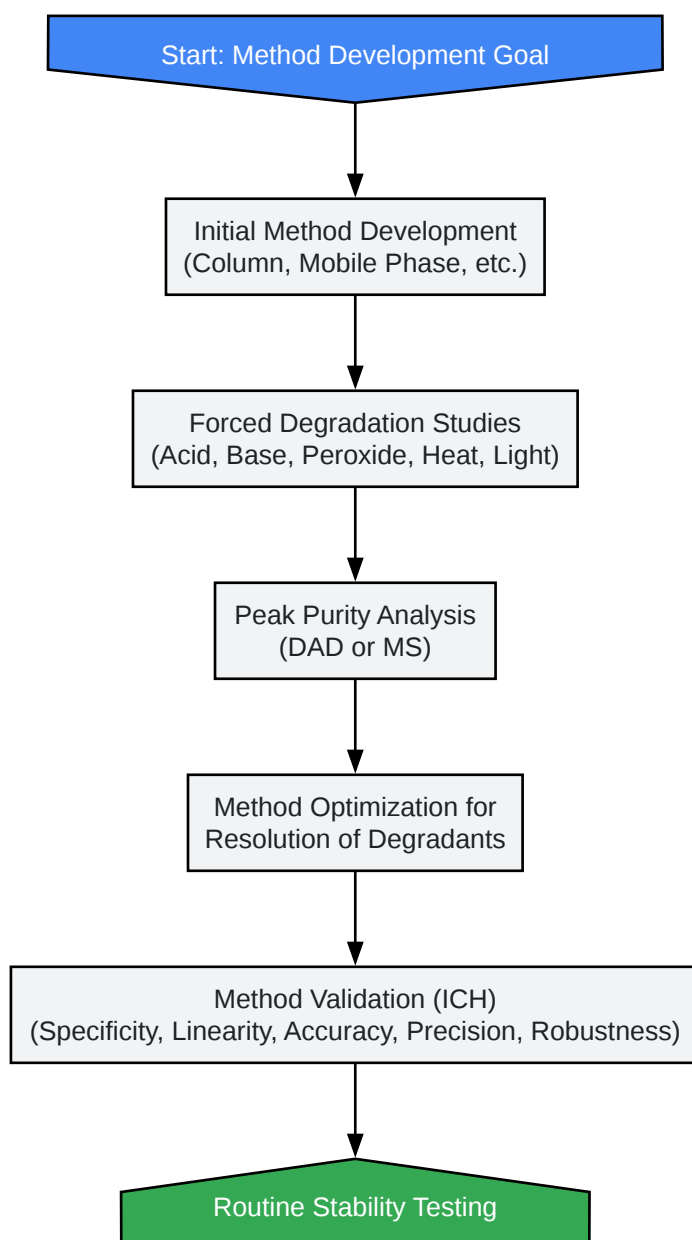
- **Method Validation:** Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Signaling Pathways and Experimental Workflows

BCR-ABL Signaling Pathway

Olverembatinib is a potent inhibitor of the BCR-ABL fusion protein, which is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells. The diagram below illustrates the key downstream signaling pathways activated by BCR-ABL.





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